molecular formula C15H11ClF3N3 B1680103 NS-638 CAS No. 150493-34-8

NS-638

Cat. No.: B1680103
CAS No.: 150493-34-8
M. Wt: 325.71 g/mol
InChI Key: GXQCVUZORDAARJ-UHFFFAOYSA-N
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Description

NS 638 is a nonpeptide small molecule with Ca2+ channel-blocking properties. It specifically inhibits Ca2+ influx through ion channels, particularly those activated by potassium (K+). The compound’s IC50 value for blocking K±stimulated intracellular Ca2+ elevation is 3.4 μM .

Scientific Research Applications

NS 638 has found applications in various scientific fields:

  • Neuroscience::
    • Researchers study NS 638’s effects on neuronal calcium channels, which play crucial roles in neurotransmission and synaptic plasticity.
    • Investigations into its impact on neuronal excitability and synaptic transmission are ongoing.
  • Cardiovascular Research::
    • NS 638’s calcium channel-blocking properties make it relevant for cardiovascular studies.
    • It may influence cardiac contractility, vascular tone, and blood pressure regulation.
  • Drug Development::
    • NS 638 serves as a valuable tool compound for understanding calcium channel function.
    • It aids in drug discovery efforts targeting calcium channels.

Biochemical Analysis

Biochemical Properties

NS-638 functions as an inhibitor of N-type voltage-gated calcium channels (Ca_v2.2) and central nervous system (CNS) L-type calcium channels . It effectively inhibits potassium-induced calcium uptake in chick cortical synaptosomes with an IC50 value of 3.4 µM and AMPA-induced GABA release from primary chick cortical neurons with an IC50 value of 4.3 µM . These effects can be blocked by the N-type calcium channel inhibitor ω-conotoxin GVIA but not by the L-type calcium channel inhibitor nifedipine . Additionally, this compound inhibits potassium-induced calcium level increases in primary chick cerebellar granule cells . The compound’s interaction with these calcium channels highlights its role in modulating calcium-dependent biochemical reactions.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been shown to inhibit K±stimulated intracellular Ca2+ elevation in cultured cerebellar granule cells with an IC50 value of 3.4 µM . This inhibition extends to K±stimulated [45Ca2+]-uptake in chick cortical synaptosomes and AMPA-stimulated [3H]GABA-release from cultured cortical neurons . These cellular effects suggest that this compound plays a crucial role in regulating calcium signaling pathways, which are essential for various cellular functions, including neurotransmitter release and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to block N-type and L-type calcium channels. By inhibiting these channels, this compound prevents the influx of calcium ions into neurons, thereby reducing calcium-dependent processes that can lead to neuronal damage . This mechanism is particularly relevant in the context of ischemic conditions, where excessive calcium influx can result in neuronal death. This compound’s ability to reversibly block these channels in cultured chick dorsal root ganglion cells further supports its potential as a neuroprotective agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing infarct volume in a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO) when administered at specific time points post-ischemia . It did not show protection against ischemic neuronal damage in a gerbil model of global ischemia induced by bilateral carotid artery occlusion (BCAO) . These findings indicate that the temporal effects of this compound may vary depending on the experimental conditions and models used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the mouse MCAO model, this compound administered intraperitoneally at a dosage of 50 mg/kg at 1 hour and 6 hours post-ischemia, followed by daily dosing for two subsequent days, resulted in a 48% reduction in total infarct volume . Higher doses or prolonged administration may lead to adverse effects, and the compound did not demonstrate neuroprotective effects in the gerbil BCAO model . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium homeostasis. By inhibiting calcium channels, it affects the flux of calcium ions across the cell membrane, thereby influencing various calcium-dependent metabolic processes . The compound’s interaction with enzymes and cofactors involved in calcium signaling pathways further underscores its role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit calcium channels suggests that it may be localized to regions with high calcium channel activity, such as neuronal synapses . The compound’s distribution within the CNS and its accumulation in specific cellular compartments are critical for its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized to the plasma membrane, where it interacts with N-type and L-type calcium channels . This subcellular localization is essential for its function as a calcium channel blocker. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Preparation Methods

Synthetic Routes:

Unfortunately, specific synthetic routes for NS 638 are not widely documented in the available literature. it is essential to note that NS 638 is a commercially available compound, and its synthesis likely involves specialized procedures.

Industrial Production Methods:

The industrial-scale production of NS 638 may involve proprietary processes by manufacturers. These methods are typically confidential due to commercial considerations.

Chemical Reactions Analysis

NS 638 undergoes several types of reactions, including oxidation, reduction, and substitution. Let’s explore further:

  • Oxidation and Reduction Reactions::
    • NS 638 may participate in redox reactions, potentially altering its pharmacological properties.
    • Common reagents for oxidation and reduction include various oxidants (e.g., peroxides, chromates) and reducing agents (e.g., hydrides, metal catalysts).
  • Substitution Reactions::
    • NS 638 could undergo nucleophilic or electrophilic substitutions.
    • Reagents like alkyl halides, amines, or other nucleophiles may be involved.
  • Major Products::
    • The specific products resulting from these reactions would depend on reaction conditions and starting materials.
    • Detailed studies on NS 638’s reactivity are scarce, so further research is needed.

Comparison with Similar Compounds

NS 638’s uniqueness lies in its nonpeptide nature and specific channel selectivity. While I don’t have a comprehensive list of similar compounds, researchers often compare it to other calcium channel blockers.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQCVUZORDAARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164561
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150493-34-8
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride (6.74 g, 20 mmol) in DMF (100 ml) and triethylamine (2.8 ml) was added cyanogen bromide (2.75 g, 26 mmol). The ice bath was removed after two hours and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with water and neutralized with an aqueous solution of sodium carbonate (5%). The product was filtered off and purified with activated charcoal and crystallization from ethanol. Yield 2.93 g (45%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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